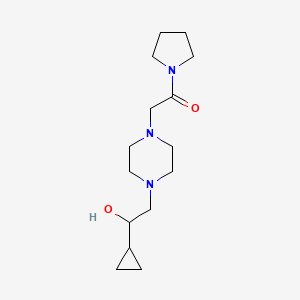

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O2/c19-14(13-3-4-13)11-16-7-9-17(10-8-16)12-15(20)18-5-1-2-6-18/h13-14,19H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMCONINBIOCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCN(CC2)CC(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the cyclopropyl-hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the addition of the pyrrolidine ring via a condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclopropyl ketones, while reduction of the carbonyl group can produce cyclopropyl alcohols.

Applications De Recherche Scientifique

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Cyclopropyl-Hydroxyethyl Substitution

In contrast, the biphenyl derivative’s bulkier substituents () correlate with antipsychotic activity but may reduce blood-brain barrier permeability.

Piperazine-Pyrrolidinone Core

The pyrrolidin-1-yl ethanone group is shared with ’s analog, but the absence of cyclopropyl-hydroxyethyl in the latter suggests divergent biological targeting. For example, pyridine-containing analogs () demonstrate antiparasitic activity via CYP51 inhibition, highlighting how heteroaromatic substitutions redirect therapeutic focus .

Pharmacokinetic Predictions

QSAR models from suggest that electron affinity (EA) and QPlogBB critically influence antidopaminergic activity.

Limitations and Contradictions

- Hydroxyethyl vs.

Activité Biologique

The compound 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a piperazine ring, a cyclopropyl group, and a pyrrolidine moiety. The presence of these functional groups suggests diverse interactions with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | C₁₈H₃₁N₃O |

| Molecular Weight | 303.47 g/mol |

| Key Functional Groups | Piperazine, Pyrrolidine, Hydroxyethyl |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. The piperazine structure is known for its affinity towards serotonin and dopamine receptors, which are critical in managing psychiatric disorders.

Biological Activities

Research indicates that 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone exhibits several biological activities:

- Antidepressant Effects : The compound has shown promise in preclinical models for reducing depressive-like behaviors.

- Anxiolytic Properties : Studies indicate potential anxiolytic effects, likely due to modulation of GABAergic transmission.

- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Antidepressant Activity : A study involving animal models demonstrated that administration of the compound led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxicity of the compound against human cancer cell lines. Results indicated an IC₅₀ value of approximately 12 µM, suggesting potent anticancer activity.

- Neuroprotective Effects : Research involving neuronal cultures showed that the compound could protect against oxidative stress-induced cell death, highlighting its potential neuroprotective properties.

Comparative Analysis

The biological activities of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone can be compared with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Antidepressant | Piperidine ring |

| 4-(Cyclopropylmethyl)piperazine | Anxiolytic | Cyclopropyl group |

| 1-(4-Hydroxyethyl)piperazine | Neuroprotective | Hydroxyethyl substituent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, cyclopropyl group introduction may require halogenation followed by nucleophilic substitution under controlled pH and temperature (e.g., ethanol reflux at 80°C) . Piperazine-pyrrolidine coupling often employs carbodiimide-based activation for amide bond formation, with yields dependent on solvent polarity (DMF or acetonitrile preferred) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical for isolating the final product in >95% purity .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm cyclopropyl, hydroxyl, and piperazine-pyrrolidine connectivity. Key signals: δ ~1.2–1.5 ppm (cyclopropyl protons), δ ~3.4–4.2 ppm (piperazine/pyrrolidine methylenes) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (e.g., using Mo-Kα radiation, R-factor <0.05) .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 column, UV detection at 254 nm, mobile phase (acetonitrile/water with 0.1% TFA) to quantify impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for high-temperature reactions) .

- Karl Fischer Titration : Measure hygroscopicity, critical for storage (e.g., desiccated at −20°C if moisture-sensitive) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst Selection : Pd/C vs. Raney Nickel in hydrogenation steps may alter cyclopropane retention .

- Solvent Effects : Polar aprotic solvents (DMF) improve intermediate solubility but may accelerate side reactions (e.g., oxidation of hydroxyl groups) .

- Statistical Design : Use a factorial experimental design (e.g., 2³ factorial matrix) to isolate variables like temperature, catalyst loading, and reaction time .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with CNS targets (e.g., serotonin/dopamine receptors) based on piperazine-pyrrolidine pharmacophores .

- ADMET Prediction : SwissADME or pkCSM to estimate blood-brain barrier permeability (logBB >0.3) and cytochrome P450 metabolism (CYP2D6 inhibition risk) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability to target proteins (RMSD <2 Å acceptable) .

Q. How can researchers address discrepancies in biological activity data across in vitro assays?

- Methodological Answer :

- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. SH-SY5Y) and control for batch effects in reagents .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values; compare Hill slopes for mechanistic insights (e.g., cooperative binding) .

- Metabolite Interference : LC-MS/MS to identify degradation products (e.g., hydroxylated derivatives) that may confound activity readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.